3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID
Description
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural complexity.
Properties
IUPAC Name |
3-[5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-10-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-13-9-21(27-33-13)28-34(31,32)18-7-8-20-19(12-18)22-14-5-6-15(10-14)23(22)24(26-20)16-3-2-4-17(11-16)25(29)30/h2-4,7-9,11-12,14-15,22-24,26H,5-6,10H2,1H3,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGAGJUKWPCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC(=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID involves multiple steps, starting with the preparation of the 5-methylisoxazole moiety. This can be achieved through a (3 + 2) cycloaddition reaction involving an alkyne and a nitrile oxide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- N-(5-methylisoxazol-3-yl)malonamide
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Uniqueness
3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID stands out due to its complex structure, which combines multiple heterocyclic moieties. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
